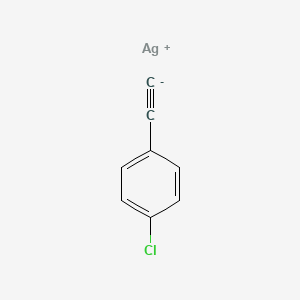
silver;1-chloro-4-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver;1-chloro-4-ethynylbenzene is an organometallic compound that combines the properties of silver with the organic molecule 1-chloro-4-ethynylbenzene
準備方法
Synthetic Routes and Reaction Conditions
1-chloro-4-ethynylbenzene can be synthesized through the Sonogashira coupling reaction, which involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields of the desired product.
Industrial Production Methods
Industrial production of 1-chloro-4-ethynylbenzene often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-chloro-4-ethynylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo substitution reactions with electrophiles, maintaining the aromaticity of the ring.
Sonogashira Coupling Reactions: The ethynyl group can participate in coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and acetylene under mild conditions.
Major Products Formed
Phenol Derivatives: Formed through nucleophilic substitution.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Coupled Products: Formed through Sonogashira coupling reactions.
科学的研究の応用
1-chloro-4-ethynylbenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1-chloro-4-ethynylbenzene in various reactions involves the interaction of its functional groups with other reactants. For example:
Nucleophilic Substitution: The chlorine atom is replaced by a nucleophile, forming a new bond with the nucleophile and releasing a chloride ion.
Electrophilic Aromatic Substitution: The benzene ring reacts with an electrophile, forming a sigma complex intermediate, which then loses a proton to restore aromaticity.
Sonogashira Coupling: The ethynyl group forms a carbon-carbon bond with another group through the action of palladium and copper catalysts.
類似化合物との比較
1-chloro-4-ethynylbenzene can be compared with other similar compounds such as:
1-chloro-2-ethynylbenzene: Similar structure but with the ethynyl group in a different position, leading to different reactivity and properties.
1-bromo-4-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting the reactivity in substitution reactions.
The uniqueness of 1-chloro-4-ethynylbenzene lies in its specific reactivity patterns and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
49748-65-4 |
|---|---|
分子式 |
C8H4AgCl |
分子量 |
243.44 g/mol |
IUPAC名 |
silver;1-chloro-4-ethynylbenzene |
InChI |
InChI=1S/C8H4Cl.Ag/c1-2-7-3-5-8(9)6-4-7;/h3-6H;/q-1;+1 |
InChIキー |
FDJNKLFMPWQUGV-UHFFFAOYSA-N |
正規SMILES |
[C-]#CC1=CC=C(C=C1)Cl.[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


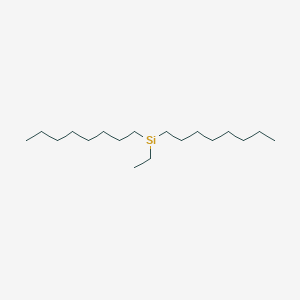
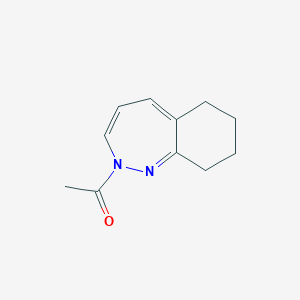


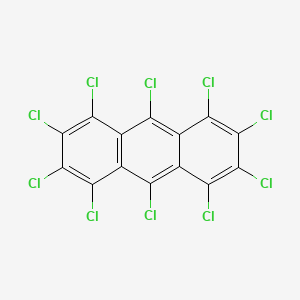
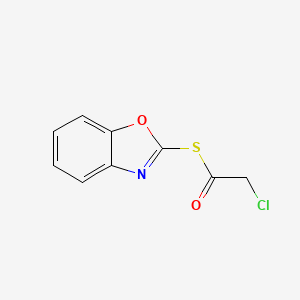
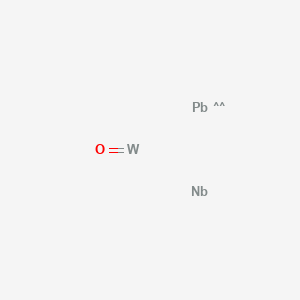
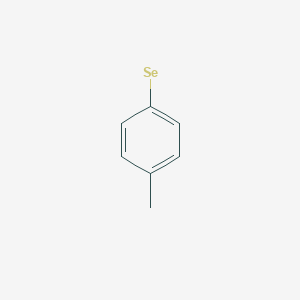
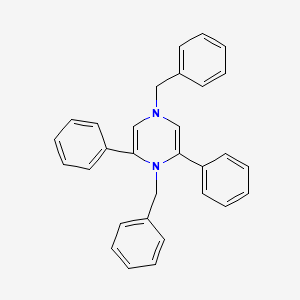
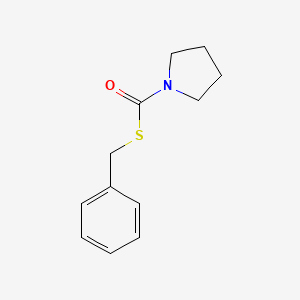
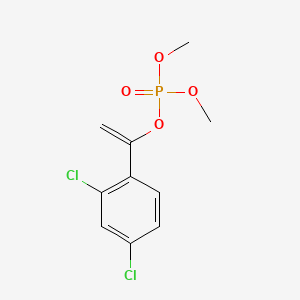
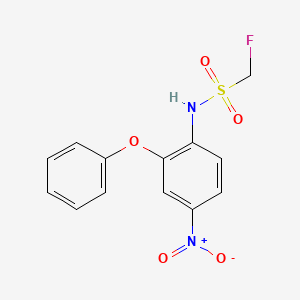
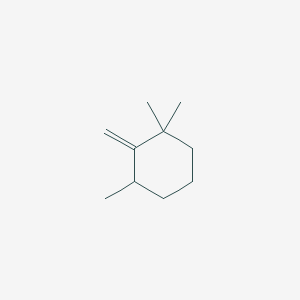
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
